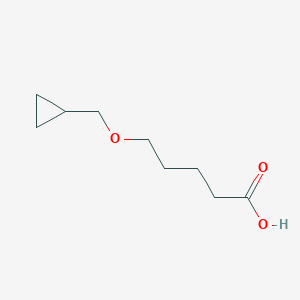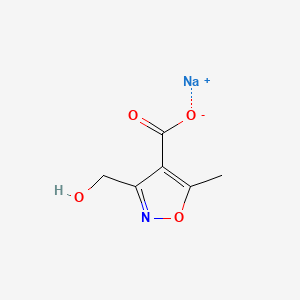
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a sodium ion, a hydroxymethyl group, and a carboxylate group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves the reaction of 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid with a sodium base. The reaction is carried out in an aqueous medium, and the sodium ion is introduced to form the sodium salt of the compound. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to modify the oxazole ring.
Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ion-exchange resins or solutions of other metal salts can facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-5-methyl-1,2-oxazole-4-carboxylate.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of various metal salts of the compound.
科学的研究の応用
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. The hydroxymethyl and carboxylate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid: The parent compound without the sodium ion.
Sodium 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate derivatives: Compounds with different substituents on the oxazole ring.
Uniqueness
Sodium3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of the sodium ion. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C6H6NNaO4 |
|---|---|
分子量 |
179.11 g/mol |
IUPAC名 |
sodium;3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H7NO4.Na/c1-3-5(6(9)10)4(2-8)7-11-3;/h8H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChIキー |
JYILFVPRDPIHCW-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=NO1)CO)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


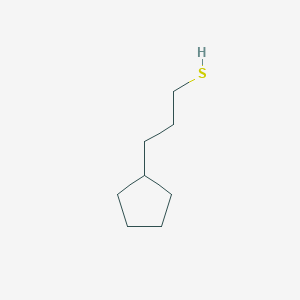
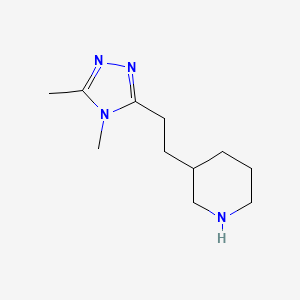

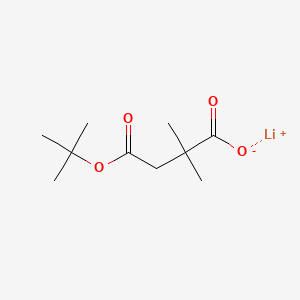
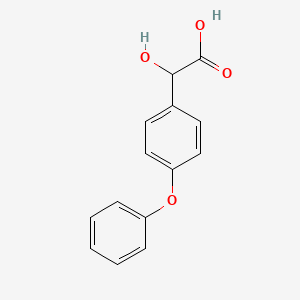
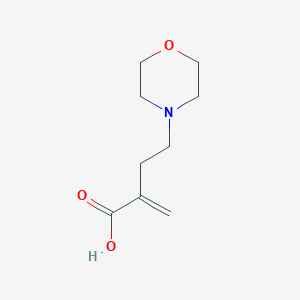
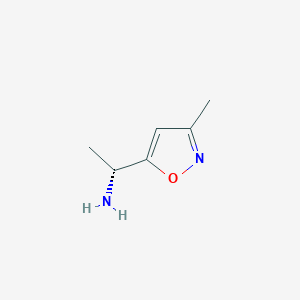
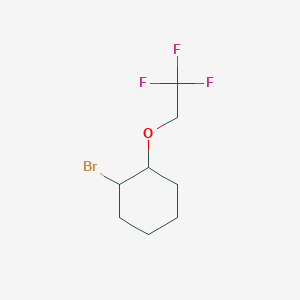
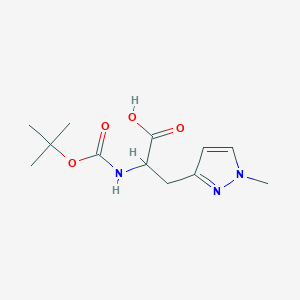
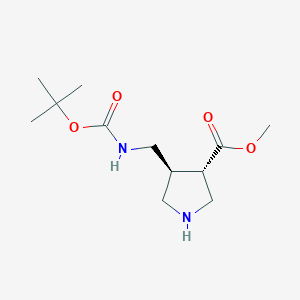
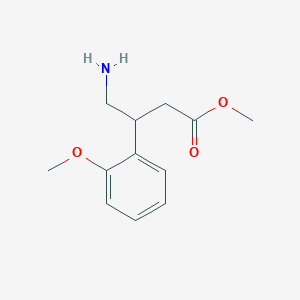
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
